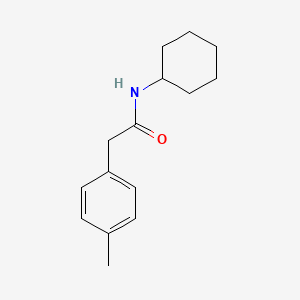![molecular formula C14H14FN3O2S2 B5853458 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as compound 968, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various tumors. It also inhibits the activity of 11β-hydroxysteroid dehydrogenase type 1, which is involved in the development of metabolic disorders such as diabetes. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
Compound 968 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been found to reduce inflammation and improve glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 in lab experiments include its potent activity against various targets, its relatively low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water, which may limit its use in certain experiments, and its potential off-target effects, which may require further investigation.
Orientations Futures
There are several future directions for the research on 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968. One direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects to ensure its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzyl isothiocyanate. The reaction takes place in the presence of a base, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968.
Applications De Recherche Scientifique
Compound 968 has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-inflammatory, anticancer, and antidiabetic properties.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S2/c15-11-3-1-10(2-4-11)9-17-14(21)18-12-5-7-13(8-6-12)22(16,19)20/h1-8H,9H2,(H2,16,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZQKSVQPLNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)

![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)


![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)

![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)